N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-Dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex heterocyclic structure. Its molecular framework comprises:
- A 1,2,4-triazole ring substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyrazin-2-yl moiety.
- A sulfanyl (thioether) bridge linking the triazole ring to an acetamide backbone.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a multi-target inhibitor (e.g., enzymes like cholinesterase or cyclooxygenase) due to similarities with NSAID derivatives (e.g., diclofenac analogs) .
Properties
Molecular Formula |
C17H14Cl2N6OS |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N6OS/c1-2-7-25-16(14-9-20-5-6-21-14)23-24-17(25)27-10-15(26)22-13-8-11(18)3-4-12(13)19/h2-6,8-9H,1,7,10H2,(H,22,26) |
InChI Key |
RYERLMWJFARORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction.
Final Coupling: The final step involves coupling the triazole derivative with 2,5-dichlorophenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for various therapeutic properties:
- Antimicrobial Activity : Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Research indicates potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives including this compound against a range of bacteria and fungi. The results indicated significant inhibition zones compared to control groups.
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-xL expression levels.
Case Study 3: Anti-inflammatory Effects
Molecular docking studies suggested that N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)]sulfanyl}acetamide could serve as a potential inhibitor for 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Activity: Pyrazine vs. Pyridine/Phenyl: The pyrazin-2-yl group in the target compound may enhance hydrogen-bonding capacity compared to pyridine (e.g., in ) or phenyl groups, improving target affinity . Chlorine vs.
Synthetic Routes :
- The target compound likely follows a multi-step synthesis involving:
- Triazole ring formation via cyclization of thiosemicarbazides (analogous to ’s Scheme 1).
- Alkylation of the triazole nitrogen with allyl bromide.
- Sulfanyl-acetamide coupling using α-chloroacetamide intermediates (similar to ) . Comparatively, antiproliferative derivatives () employ Paal-Knorr condensation for imidazolone-triazole hybrids, highlighting divergent strategies for bioactivity optimization.
Biological Activity Trends :
- Anti-exudative effects () correlate with furan-containing triazoles, suggesting heterocyclic polarity influences anti-inflammatory pathways.
- Antiproliferative activity () is linked to hydroxyacetamide groups, which may chelate metal ions in enzymatic active sites.
- The target compound’s dichlorophenyl and pyrazine motifs align with dual COX-2/MAO inhibition observed in diclofenac derivatives (), though experimental validation is required .
Research Findings and Implications
- Structural Uniqueness: The combination of pyrazine, dichlorophenyl, and allyl groups distinguishes the target compound from analogues, offering a novel scaffold for multi-target drug design.
- Synthetic Challenges : Efficient coupling of the sulfanyl-acetamide moiety requires precise control of reaction conditions (e.g., KOH-mediated alkylation in ) to avoid byproducts .
- Computational Support : Programs like SHELXL () enable crystallographic analysis of such compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry for developing new therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.3 g/mol. The compound features a dichlorophenyl group and a triazole derivative linked through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N6OS |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | RYERLMWJFARORQ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring structure allows it to modulate various cellular processes by inhibiting or activating target proteins. For instance, triazole derivatives have been shown to interact with sigma receptors and inhibit β-secretase (BACE1), which is relevant for Alzheimer's disease therapy .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity:
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this one can inhibit the growth of various bacterial strains and fungi .
Anticancer Properties:
Recent investigations into triazole compounds have highlighted their potential as anticancer agents. The ability to modulate cell signaling pathways involved in tumor growth makes them candidates for further development in cancer therapies .
Enzyme Inhibition:
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of Cyp8b1, which is relevant in diabetes treatment .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antitumor Activity: Research published in 2021 demonstrated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The study found that specific modifications to the triazole ring enhance anticancer activity .
Compound Cell Line IC50 (µM) Triazole A HeLa 10 Triazole B MCF7 15 -
Antimicrobial Efficacy: A study focused on the antimicrobial activity of similar compounds found that they effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Candida albicans 16
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
